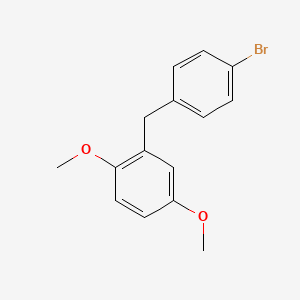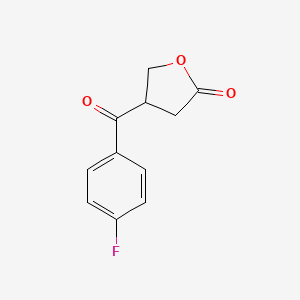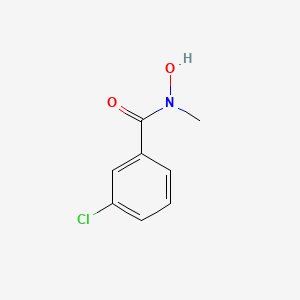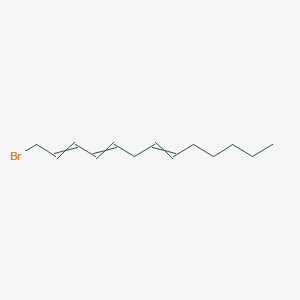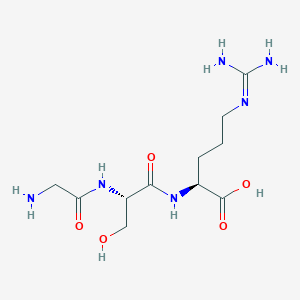![molecular formula C10H6N2O3SSe B14411265 5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one CAS No. 86978-92-9](/img/structure/B14411265.png)
5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one: is a heterocyclic compound that contains selenium and sulfur atoms within its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both selenium and sulfur atoms in the molecule imparts unique chemical properties that can be exploited for various scientific and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one typically involves the condensation of 3-nitrobenzaldehyde with a selenazolidinone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology:
In biological research, the compound can be used as a probe to study the interactions of selenium-containing molecules with biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine:
The compound’s potential medicinal applications include its use as an antimicrobial or anticancer agent. The presence of selenium and sulfur atoms in the molecule can enhance its biological activity and selectivity.
Industry:
In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one involves its interaction with specific molecular targets within biological systems. The compound can interact with enzymes and proteins that contain thiol groups, leading to the formation of covalent bonds and inhibition of enzyme activity. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels, contributing to its biological effects .
Comparación Con Compuestos Similares
- 5-[(3-Isopropoxyphenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one
- 5-[(3-Methoxyphenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one
Comparison:
Compared to similar compounds, 5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for specific applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
86978-92-9 |
|---|---|
Fórmula molecular |
C10H6N2O3SSe |
Peso molecular |
313.20 g/mol |
Nombre IUPAC |
5-[(3-nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one |
InChI |
InChI=1S/C10H6N2O3SSe/c13-10-11-9(16)8(17-10)5-6-2-1-3-7(4-6)12(14)15/h1-5H,(H,11,13,16) |
Clave InChI |
GRSFXWVVRUUJLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=S)NC(=O)[Se]2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


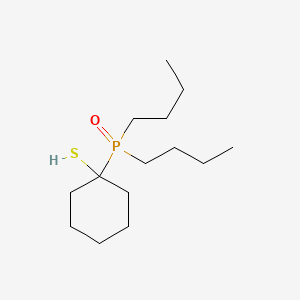
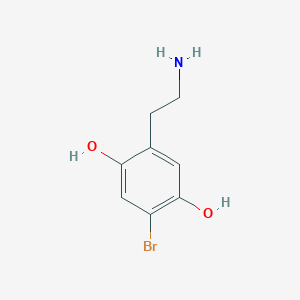
![2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14411199.png)
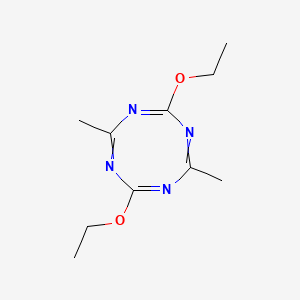
![N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline](/img/structure/B14411209.png)
![4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile](/img/structure/B14411212.png)
![1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate](/img/structure/B14411214.png)
